
4,2',5'-Trimethoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,2’,5’-Trimethoxychalcone is a chemical compound with the empirical formula C18H18O4 . It is a member of the chalcone family, which are open analogues of flavonoids .
Synthesis Analysis
The synthesis of chalcones, including 4,2’,5’-Trimethoxychalcone, often involves the Claisen-Schmidt reaction . This reaction involves the condensation of an acetophenone and a benzaldehyde in the presence of an aqueous alkali or sodium ethylate .Molecular Structure Analysis
The molecular structure of 4,2’,5’-Trimethoxychalcone is represented by the SMILES stringCOc1ccc(\\C=C\\C(=O)c2cc(OC)ccc2OC)cc1 . The InChI key for this compound is VRAOKQZJGLVVFP-UXBLZVDNSA-N . Chemical Reactions Analysis
Chalcones, including 4,2’,5’-Trimethoxychalcone, undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as "halochromy" . The color reactions of chalcones can be used to distinguish them from other flavonoids .Physical And Chemical Properties Analysis
4,2’,5’-Trimethoxychalcone has a molecular weight of 298.33 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Aggregation-Induced Emission Enhancement (AIEE)
Chalcones like 4,2’,5’-Trimethoxychalcone have been studied for their Aggregation-Induced Emission Enhancement (AIEE) characteristics . This property is significant in the field of optoelectronics and bioimaging, where the enhancement of emission upon aggregation is a desirable trait .
Antioxidant Activity
Chalcones have been found to exhibit promising antioxidant activities . They act as free-radical scavengers, which can help in preventing oxidative stress-related diseases .
Anti-Neurodegenerative Agents
These compounds have potential as anti-neurodegenerative agents due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can help in the treatment of neurodegenerative diseases like Alzheimer’s .
Anticancer Activity
Some synthetic chalcone derivatives have shown potential against prostate cancer by causing cell cycle arrest and apoptosis . This suggests that 4,2’,5’-Trimethoxychalcone could also have potential anticancer properties .
Anti-Inflammatory Activity
Chalcones have been found to inhibit NF-κB activation , a protein complex that plays a key role in regulating the immune response to infection. Inhibition of NF-κB can help in managing inflammatory diseases .
Antimicrobial Activity
Chalcones have demonstrated antimicrobial properties . Their structural features make them effective against a variety of microbial strains, making them potential candidates for the development of new antimicrobial drugs .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-10-17(19)16-12-15(21-2)9-11-18(16)22-3/h4-12H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAOKQZJGLVVFP-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,2',5'-Trimethoxychalcone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

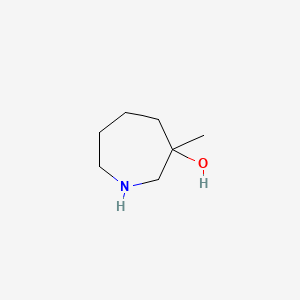
![2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2829548.png)
![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)

![2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2829553.png)
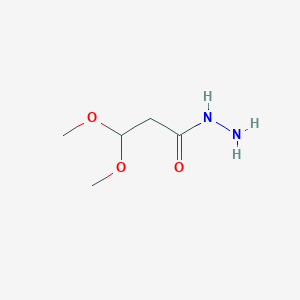
![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide](/img/structure/B2829555.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)
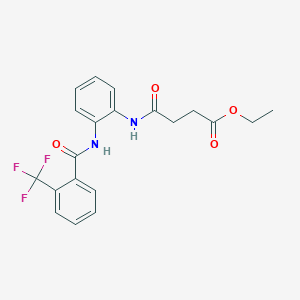
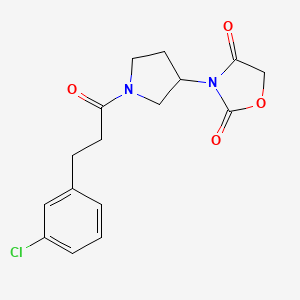
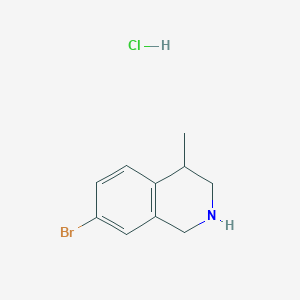
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2829566.png)
![(6-Methoxypyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2829567.png)